molecular formula C12H14ClN3O2 B15121210 6-[3,4-Bis(hydroxymethyl)pyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile

6-[3,4-Bis(hydroxymethyl)pyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile

Cat. No.: B15121210
M. Wt: 267.71 g/mol
InChI Key: POAMMYHTYXCMFC-UHFFFAOYSA-N
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Description

6-[3,4-Bis(hydroxymethyl)pyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile is a complex organic compound that features a pyrrolidine ring substituted with hydroxymethyl groups and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3,4-Bis(hydroxymethyl)pyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of hydroxymethyl groups. The chloropyridine moiety is then attached through a series of substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs. Purification steps such as crystallization and chromatography are employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

6-[3,4-Bis(hydroxymethyl)pyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

6-[3,4-Bis(hydroxymethyl)pyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 6-[3,4-Bis(hydroxymethyl)pyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxymethyl groups and the chloropyridine moiety play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3,4-Bis(hydroxymethyl)pyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

6-[3,4-bis(hydroxymethyl)pyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile

InChI

InChI=1S/C12H14ClN3O2/c13-11-1-8(2-14)3-15-12(11)16-4-9(6-17)10(5-16)7-18/h1,3,9-10,17-18H,4-7H2

InChI Key

POAMMYHTYXCMFC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1C2=C(C=C(C=N2)C#N)Cl)CO)CO

Origin of Product

United States

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